

Lisinopril versus Zofenoprilat: a comparative analysis of cardioprotective effects

Author: BenchChem Technical Support Team. **Date:** December 2025

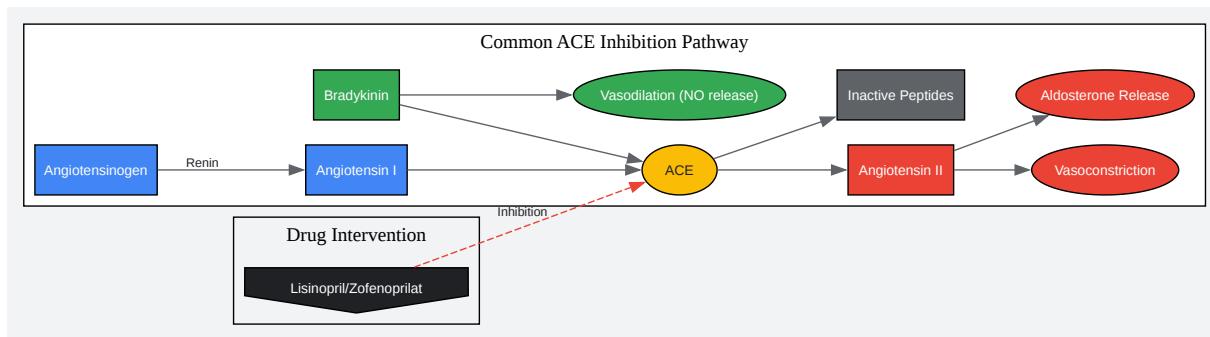
Compound of Interest

Compound Name: **Zofenoprilat**

Cat. No.: **B1230023**

[Get Quote](#)

Lisinopril vs. Zofenopril: A Comparative Analysis of Cardioprotective Effects


A detailed examination of two prominent ACE inhibitors, highlighting the distinctive cardioprotective mechanisms and performance backed by experimental and clinical data.

In the management of cardiovascular diseases, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of therapy. Among the numerous agents in this class, lisinopril and zofenopril are widely utilized. While both drugs effectively inhibit ACE, mounting evidence suggests that their cardioprotective profiles are not identical. This guide provides a comparative analysis of lisinopril and zofenopril, focusing on their differential effects on endothelial function, oxidative stress, and clinical outcomes in the context of cardiac protection. The unique properties of zofenopril, attributed to its sulfhydryl (-SH) group, will be a central theme of this comparison.

Core Mechanism of Action: ACE Inhibition

Both lisinopril and its active metabolite, **zofenoprilat**, exert their primary effect by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, angiotensin II. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity, all of which contribute to a reduction in blood pressure and cardiac workload. Furthermore, ACE inhibitors prevent the degradation of bradykinin, a

peptide that promotes the release of nitric oxide (NO) and other vasodilatory substances from the endothelium.

[Click to download full resolution via product page](#)

Fig. 1: General mechanism of ACE inhibition by Lisinopril and **Zofenoprilat**.

Head-to-Head Clinical Evidence: The SMILE-2 Study

The Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study provides a direct clinical comparison of zofenopril and lisinopril in patients who have experienced an acute myocardial infarction (AMI) and have undergone thrombolytic therapy. This phase III, double-blind, parallel-group, multicenter study randomized 1024 patients to receive either zofenopril or lisinopril for 42 days, starting within 12 hours of thrombolysis completion.[1]

Experimental Protocol: SMILE-2 Study

- Objective: To compare the safety and efficacy of zofenopril and lisinopril in thrombolyzed patients with acute myocardial infarction.
- Study Design: A phase III, double-blind, parallel-group, multicenter, randomized controlled trial.

- Participants: 1024 patients aged 18 to 75 years with a confirmed diagnosis of acute myocardial infarction who had received thrombolytic therapy.
- Intervention: Patients were randomized to receive either oral zofenopril (target dose 60 mg/day) or oral lisinopril (target dose 10 mg/day). Treatment was initiated within 12 hours of the completion of thrombolytic therapy and continued for 42 days. Dose titration was performed based on blood pressure monitoring.
- Primary Endpoint: The incidence of severe hypotension (systolic blood pressure <90 mm Hg), either cumulative or drug-related.
- Secondary Endpoints: Included 6-week mortality rate and the incidence of major cardiovascular complications.

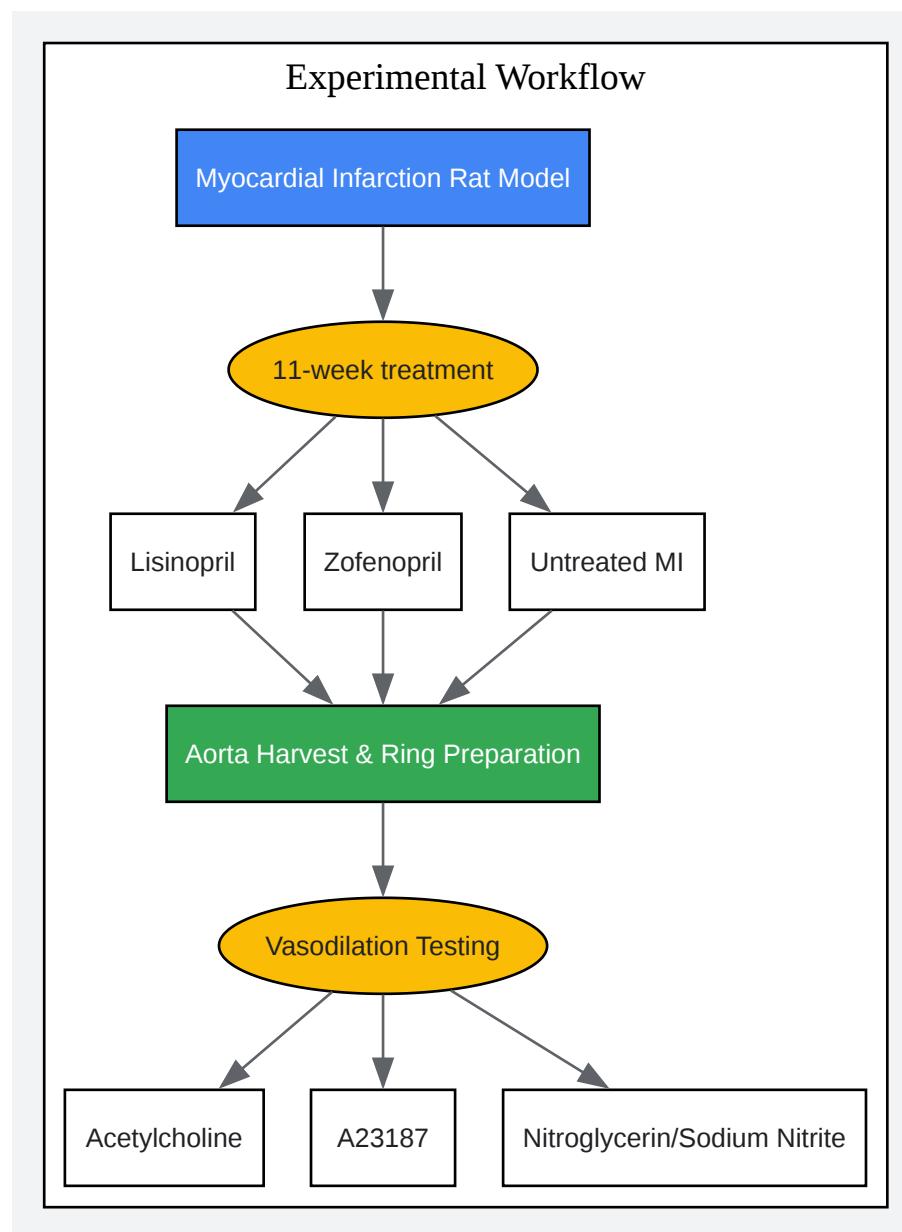
Endpoint	Zofenopril (n=512)	Lisinopril (n=512)	p-value
Overall Severe Hypotension	10.9%	11.7%	0.38
Drug-related Severe Hypotension	6.7%	9.8%	0.048
6-week Mortality Rate	3.2%	4.0%	0.38

Table 1: Key Outcomes of the SMILE-2 Study[1]

The results of the SMILE-2 study demonstrated that both zofenopril and lisinopril are safe and are associated with a low rate of severe hypotension when administered to thrombolyzed patients with AMI.[1] However, zofenopril was associated with a significantly lower incidence of drug-related severe hypotension compared to lisinopril.[1] While there was no significant difference in the 6-week mortality rate between the two groups, a pooled analysis of the four SMILE studies suggested a long-term benefit of zofenopril over other ACE inhibitors, including lisinopril, in reducing the combined occurrence of death or hospitalization for cardiovascular causes.[2][3]

Experimental Data: The Role of the Sulfhydryl Group in Endothelial Function

A key differentiator between zofenopril and lisinopril is the presence of a sulfhydryl (-SH) group in the chemical structure of **zofenoprilat**. This structural feature is absent in lisinopril and is thought to confer additional cardioprotective benefits, primarily through antioxidant and nitric oxide-potentiating effects. A pivotal experimental study by Buikema et al. (2000) directly compared the effects of zofenopril and lisinopril on endothelial dysfunction in a rat model of heart failure induced by myocardial infarction.


Experimental Protocol: Endothelial Dysfunction in Heart Failure Rats

- Objective: To evaluate the role of the sulfhydryl group in the improvement of endothelial dysfunction by ACE inhibitors in experimental heart failure.
- Animal Model: Male Wistar rats with myocardial infarction (MI) induced by coronary artery ligation, leading to heart failure.
- Intervention: MI-induced heart failure rats were treated for 11 weeks with zofenopril, lisinopril, or N-acetylcysteine (an SH-group donor). A group of untreated MI rats and a control group of non-MI rats were also included.
- Methodology for Assessing Endothelial Function: Aortas were harvested and studied as ring preparations. Endothelium-dependent and -independent vasodilation were assessed.
 - Endothelium-dependent dilation: Measured in response to acetylcholine (ACh), a receptor-dependent agonist.
 - Endogenous NO-mediated dilation: Assessed using A23187, a receptor-independent stimulator of endothelial nitric oxide synthase (eNOS).
 - Exogenous NO-mediated dilation: Evaluated using nitroglycerin (NTG) and sodium nitrite (SN), which are NO donors.
 - Role of NO: The contribution of nitric oxide was determined by using the NOS inhibitor L-NMMA.

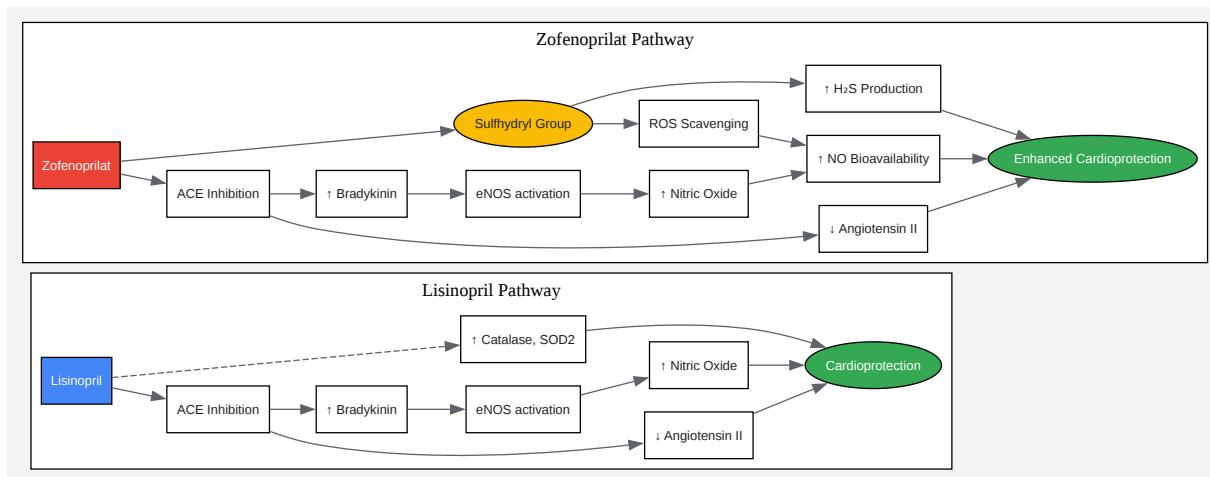
Treatment Group	Acetylcholine (ACh)-induced Dilation (NO-mediated component)	A23187-induced Dilation (NO-mediated component)	Nitroglycerin (NTG)-induced Dilation
Untreated MI	Impaired (-50% vs. no-MI)	Intact	Not significantly altered
Lisinopril	Normalized	Unaffected	Unaffected
Zofenopril	Normalized	Potentiated (+100% vs. no-MI)	Potentiated (+22% vs. no-MI)

Table 2: Comparative Effects of Zofenopril and Lisinopril on Endothelial Dilation in Heart Failure Rats[4][5]

The study found that while both lisinopril and zofenopril were able to normalize the impaired endothelium-dependent dilation in response to acetylcholine, zofenopril demonstrated a significant advantage.[4][5] Zofenopril, but not lisinopril, potentiated the dilator response to both endogenous nitric oxide (released by A23187) and exogenous nitric oxide (from NTG and SN). [4][5] This suggests that the sulphydryl group in zofenopril not only restores endothelial function but also enhances the activity of nitric oxide, likely through its antioxidant properties that protect NO from degradation by reactive oxygen species (ROS).

[Click to download full resolution via product page](#)

Fig. 2: Workflow of the comparative experimental study on endothelial dysfunction.


Differentiated Signaling Pathways in Cardioprotection

The distinct chemical structures of lisinopril and **zofenoprilat** translate into differentiated signaling pathways contributing to their cardioprotective effects.

Lisinopril's Cardioprotective Signaling: The cardioprotective effects of lisinopril are primarily attributed to the class effects of ACE inhibition. By reducing angiotensin II, lisinopril mitigates vasoconstriction, inflammation, and profibrotic signaling. The potentiation of bradykinin leads to increased nitric oxide production via eNOS activation in endothelial cells. Some studies also suggest that lisinopril may have direct antioxidant effects by upregulating antioxidant enzymes such as catalase and SOD2.

Zofenopril's Enhanced Cardioprotective Signaling: Zofenopril shares the class effects of ACE inhibition with lisinopril but possesses additional mechanisms of action due to its sulfhydryl group.

- Direct Antioxidant Activity: The -SH group in **zofenoprilat** can directly scavenge reactive oxygen species, thereby reducing oxidative stress, a key driver of endothelial dysfunction and cardiac damage.
- Potentiation of Nitric Oxide Bioavailability: By reducing oxidative stress, zofenopril protects nitric oxide from premature degradation, thus enhancing its vasodilatory, anti-inflammatory, and anti-platelet effects.
- Hydrogen Sulfide (H₂S) Pathway Activation: The sulfhydryl group of zofenopril can act as a substrate for the endogenous production of hydrogen sulfide, a gaseous signaling molecule with potent cardioprotective properties, including antioxidant, anti-inflammatory, and pro-angiogenic effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of zofenopril and lisinopril to study the role of the sulphydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Prevention and Reversal Treatment with Lisinopril on Left Ventricular Remodelling in a Rat Model of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zofenopril versus Lisinopril in the Treatment of Essential Hypertension in Elderly Patients : A Randomised, Double-Blind, Multicentre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lisinopril versus Zofenoprilat: a comparative analysis of cardioprotective effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230023#lisinopril-versus-zofenoprilat-a-comparative-analysis-of-cardioprotective-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com